molecular formula C17H13Cl2NO2 B13876873 Ethyl 4-(5,6-dichloro-1H-indol-2-yl)benzoate CAS No. 835595-13-6

Ethyl 4-(5,6-dichloro-1H-indol-2-yl)benzoate

Cat. No.: B13876873
CAS No.: 835595-13-6
M. Wt: 334.2 g/mol
InChI Key: LZOKVJBQXQHVIU-UHFFFAOYSA-N
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Description

Ethyl 4-(5,6-dichloro-1H-indol-2-yl)benzoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 5,6-dichloroindole group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5,6-dichloro-1H-indol-2-yl)benzoate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated at the 5 and 6 positions using reagents like thionyl chloride or phosphorus pentachloride.

    Esterification: The chlorinated indole is then reacted with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5,6-dichloro-1H-indol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(5,6-dichloro-1H-indol-2-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(5,6-dichloro-1H-indol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-(5,6-dichloro-1H-indol-2-yl)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-(5-chloro-1H-indol-2-yl)benzoate: This compound has a similar structure but with only one chlorine atom, which may result in different biological activities and reactivity.

    Mthis compound: The methyl ester variant may have different solubility and reactivity compared to the ethyl ester.

    4-(5,6-Dichloro-1H-indol-2-yl)benzoic acid: The carboxylic acid variant may have different biological activities and can be used as a precursor for further derivatization.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological properties.

Properties

CAS No.

835595-13-6

Molecular Formula

C17H13Cl2NO2

Molecular Weight

334.2 g/mol

IUPAC Name

ethyl 4-(5,6-dichloro-1H-indol-2-yl)benzoate

InChI

InChI=1S/C17H13Cl2NO2/c1-2-22-17(21)11-5-3-10(4-6-11)15-8-12-7-13(18)14(19)9-16(12)20-15/h3-9,20H,2H2,1H3

InChI Key

LZOKVJBQXQHVIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC3=CC(=C(C=C3N2)Cl)Cl

Origin of Product

United States

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